Acétylferrocène

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

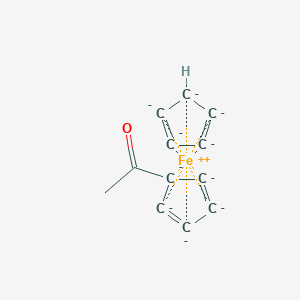

Acetylferrocene is an organoiron compound with the formula (C₅H₅)Fe(C₅H₄COCH₃). It consists of ferrocene substituted by an acetyl group on one of the cyclopentadienyl rings. This compound is an orange, air-stable solid that is soluble in organic solvents . Acetylferrocene is widely used in various fields due to its unique chemical properties and stability.

Applications De Recherche Scientifique

Medicinal Applications

Acetylferrocene exhibits significant biological activity, making it a candidate for various therapeutic applications:

- Anticancer Activity : Studies have demonstrated that acetylferrocene and its metal chelates possess anticancer properties. Specifically, they have been tested against human breast cancer cell lines (MCF7) and shown promising results in inhibiting cancer cell growth. The binding affinity of these compounds to cancer-related enzymes has been explored through molecular docking studies, revealing their potential as targeted anticancer agents .

- Antimicrobial Properties : Acetylferrocene has been investigated for its antimicrobial effects against various pathogens. Its azomethine derivatives have shown effectiveness in inhibiting the growth of bacteria and fungi, suggesting potential applications in treating infections .

- Anti-inflammatory and Antimalarial Effects : The compound has also been noted for its anti-inflammatory properties and effectiveness against malaria. Its structural features allow it to interact with biological membranes, enhancing its selectivity and efficacy in targeting specific enzymes involved in these diseases .

Catalytic Applications

Acetylferrocene serves as an important intermediate in synthetic chemistry:

- Catalyst in Organic Reactions : It is utilized as a catalyst in various organic transformations, including polymerization processes and Friedel-Crafts acylation reactions. Its ability to stabilize radical intermediates makes it valuable for developing new synthetic methodologies .

- Charge Transfer Complexes : The compound is involved in forming charge transfer complexes, which are crucial in the development of electronic materials and sensors. These complexes can enhance the conductivity and electrochemical properties of materials .

Material Science Applications

Acetylferrocene's unique properties lend themselves to applications in material science:

- Electrochemical Sensors : Due to its redox properties, acetylferrocene is used in the development of electrochemical sensors for detecting various analytes. Its ability to undergo reversible oxidation-reduction reactions allows for sensitive detection methods .

- Nanomaterials : Research indicates that acetylferrocene can be incorporated into nanostructured materials, enhancing their mechanical and electrical properties. This paves the way for applications in nanotechnology and advanced material design .

Summary Table of Applications

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of acetylferrocene derivatives on MCF7 breast cancer cells. The results indicated that these compounds could inhibit cell proliferation significantly at varying concentrations. Molecular docking revealed strong interactions with key enzymes involved in cancer metabolism .

Case Study 2: Antimicrobial Efficacy

Research on the antimicrobial properties of acetylferrocene showed effective inhibition against several bacterial strains. The azomethine derivatives exhibited enhanced activity due to their ability to form stable complexes with metal ions, improving their antimicrobial efficacy .

Mécanisme D'action

Target of Action

Acetylferrocene primarily interacts with aromatic systems . Its main target is the π-electron-rich aromatic ring . Specifically, it forms bonds with the cyclopentadienyl (C5H5-) ligands attached to the central iron (Fe2+) ion .

Mode of Action

The mechanism involves Friedel-Crafts acetylation, a classic organic reaction. Here’s how it unfolds:

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Acetylferrocene is typically prepared by the Friedel-Crafts acylation of ferrocene. The reaction involves ferrocene and acetic anhydride in the presence of a catalyst, usually phosphoric acid . The general procedure is as follows:

- Combine ferrocene (1g) and acetic anhydride (3.3mL) in a round-bottom flask.

- Add phosphoric acid (0.7mL, 85%) and heat the reaction mixture on a hot water bath for 20 minutes with stirring.

- Pour the hot mixture onto crushed ice (27g) to precipitate the product .

Industrial Production Methods

While specific industrial production methods for acetylferrocene are not extensively documented, the laboratory-scale synthesis methods can be scaled up for industrial purposes. The key is to maintain the reaction conditions and ensure efficient separation and purification processes.

Analyse Des Réactions Chimiques

Types of Reactions

Acetylferrocene undergoes various chemical reactions, including:

Reduction: It can be reduced to form chiral alcohol derivatives, such as (C₅H₅)Fe(C₅H₄CH(OH)Me).

Substitution: Electrophilic aromatic substitution reactions, such as further acylation, can occur under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include ferric chloride (FeCl₃) and other transition metal oxidants.

Reduction: Sodium borohydride (NaBH₄) is often used for the reduction of acetylferrocene to its alcohol derivative.

Substitution: Acetic anhydride and phosphoric acid are used for acylation reactions.

Major Products

Oxidation: Acetyl ferrocenium.

Reduction: Chiral alcohol derivatives.

Substitution: Diacetylferrocene as a minor product in some cases.

Comparaison Avec Des Composés Similaires

Similar Compounds

Ferrocene: The parent compound of acetylferrocene, consisting of iron sandwiched between two cyclopentadienyl rings.

Vinylferrocene: A derivative where a vinyl group replaces one hydrogen atom on the cyclopentadienyl ring.

Diacetylferrocene: A compound with two acetyl groups attached to the cyclopentadienyl rings.

Uniqueness

Acetylferrocene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and stability. Its ability to undergo various redox reactions and form stable derivatives makes it valuable in both research and industrial applications .

Activité Biologique

Acetylferrocene, an organometallic compound derived from ferrocene, has garnered significant interest due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and antifungal activities, supported by recent research findings and case studies.

1. Chemical Structure and Synthesis

Acetylferrocene is synthesized through the Friedel-Crafts acylation of ferrocene with acetic anhydride in the presence of a Lewis acid catalyst. This reaction leads to the formation of a mono-acylated product with high selectivity, primarily yielding acetylferrocene ([Fe(C5H4COCH3)(C5H5)]) along with minor amounts of diacetylferrocene .

2. Antimicrobial Activity

Recent studies have demonstrated that acetylferrocene exhibits notable antimicrobial properties against various pathogens. The effectiveness of acetylferrocene and its metal chelates was evaluated against several microorganisms, revealing varying degrees of activity.

Table 1: Antimicrobial Activity of Acetylferrocene and Metal Chelates

| Compound | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Acetylferrocene | Escherichia coli | 50 µg/mL |

| Acetylferrocene | Staphylococcus aureus | 40 µg/mL |

| Cd(II) Complex | Candida albicans | 20 µg/mL |

| Mn(II) Complex | Pseudomonas aeruginosa | 30 µg/mL |

The study indicates that the metal chelates often exhibit enhanced antimicrobial activity compared to the free ligand, although in some cases, the free acetylferrocene showed superior activity against specific bacterial strains .

3. Anticancer Activity

Acetylferrocene has also been investigated for its anticancer properties. In vitro studies have shown its potential against breast cancer cell lines (MCF7) and normal melanocyte cell lines (HBF4).

Case Study: Anticancer Activity Evaluation

- Methodology : The cytotoxic effects were assessed using the MTT assay at various concentrations.

- Results : The IC50 value for acetylferrocene against MCF7 cells was found to be 36.70 µg/mL, indicating significant cytotoxicity .

Molecular docking studies revealed that acetylferrocene binds effectively to breast cancer mutant oxidoreductase, suggesting a mechanism of action that may involve disruption of cellular redox homeostasis .

4. Antifungal Activity

The antifungal activity of acetylferrocene has been explored in various studies, particularly focusing on its derivatives.

Table 2: Antifungal Activity of Ferrocenyl Chalcones Derived from Acetylferrocene

| Compound | Target Fungi | Effective Dose (ED50) |

|---|---|---|

| Ferrocenyl Chalcone 3o | Sclerotium rolfsii | 23.24 mg/L |

| Ferrocenyl Chalcone 3c | Alternaria solani | 29.9 mg/L |

These compounds demonstrated potent antifungal activity, outperforming traditional fungicides in some cases .

5. Structure-Activity Relationship (SAR)

A quantitative structure-activity relationship (QSAR) analysis was performed on various ferrocenyl derivatives to understand their biological activities better. Different models such as Partial Least Squares (PLS), Multiple Linear Regression (MLR), and Principal Component Regression (PCR) were employed to correlate structural features with biological efficacy.

Table 3: QSAR Models for Biological Activity Prediction

| Model Type | Target Organism | R² Value | Q² Value |

|---|---|---|---|

| PLS | Sclerotium rolfsii | 0.999 | 0.996 |

| MLR | Alternaria solani | 0.934 | 0.749 |

| PCR | Meloidogyne incognita | 0.878 | 0.772 |

The results indicate strong predictive capabilities for the developed models, enabling further optimization of acetylferrocene derivatives for enhanced biological activity .

Propriétés

Numéro CAS |

1271-55-2 |

|---|---|

Formule moléculaire |

C12H22FeO |

Poids moléculaire |

238.15 g/mol |

Nom IUPAC |

cyclopentane;1-cyclopentylethanone;iron |

InChI |

InChI=1S/C7H12O.C5H10.Fe/c1-6(8)7-4-2-3-5-7;1-2-4-5-3-1;/h7H,2-5H2,1H3;1-5H2; |

Clé InChI |

CZHZORXSNFKIRJ-UHFFFAOYSA-N |

SMILES |

CC(=O)[C-]1[C-]=[C-][C-]=[C-]1.[CH-]1[C-]=[C-][C-]=[C-]1.[Fe+2] |

SMILES isomérique |

CC(=O)[C-]1C=CC=C1.[CH-]1C=CC=C1.[Fe+2] |

SMILES canonique |

CC(=O)C1CCCC1.C1CCCC1.[Fe] |

Apparence |

Solid powder |

Key on ui other cas no. |

1271-55-2 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

1-Acetylferrocene; 1 Acetylferrocene; 1Acetylferrocene; Acetoferrocene; Acetylferrocene; |

Origine du produit |

United States |

Q1: What is the molecular formula and weight of acetylferrocene?

A1: The molecular formula of acetylferrocene is C12H12FeO, and its molecular weight is 228.08 g/mol.

Q2: What spectroscopic data is available for characterizing acetylferrocene?

A2: Acetylferrocene can be characterized using various spectroscopic techniques, including Infrared spectroscopy (IR) [, , , , , , , , ], Nuclear Magnetic Resonance spectroscopy (NMR) (both 1H and 13C) [, , , , , , , ], Mass Spectrometry (MS) [, , , , ], and Ultraviolet-Visible Spectroscopy (UV-Vis) [, , ].

Q3: What insights can be gained from the spectroscopic data of acetylferrocene?

A3: IR spectroscopy helps identify functional groups such as carbonyl (C=O) and cyclopentadienyl rings present in acetylferrocene [, ]. NMR spectroscopy provides information about the compound's structure and environment, particularly regarding hydrogen and carbon atoms [, , ]. MS helps determine the molecular weight and fragmentation pattern []. UV-Vis spectroscopy reveals electronic transitions within the molecule and can be used to study its interactions with other molecules [].

Q4: How is acetylferrocene typically synthesized?

A4: Acetylferrocene is commonly synthesized through the Friedel-Crafts acylation reaction. This involves reacting ferrocene with acetic anhydride or acetyl chloride in the presence of a catalyst such as phosphoric acid or zinc oxide [, , , , ].

Q5: What is the Mannich reaction, and how is it relevant to acetylferrocene?

A5: The Mannich reaction is a three-component condensation reaction involving an aldehyde, a primary or secondary amine, and an enolizable carbonyl compound. Acetylferrocene, with its active α-hydrogen atom adjacent to the carbonyl group, can participate in the Mannich reaction, leading to the formation of β-amino ketones [, , ].

Q6: Can acetylferrocene participate in other types of reactions?

A6: Yes, acetylferrocene can undergo various other reactions, including oximation [], condensation reactions with hydrazides to form Schiff bases [, , , , ], and the Willgerodt-Kinder reaction to produce thioamides [].

Q7: How does the introduction of the acetyl group influence the properties of ferrocene?

A7: The acetyl group in acetylferrocene introduces a polar carbonyl group, influencing its solubility, reactivity, and electrochemical properties compared to unsubstituted ferrocene [, , , , ].

Q8: Has acetylferrocene been explored in the development of micro- and nanomaterials?

A8: Yes, researchers have successfully prepared acetylferrocene micro- and nanostructures using both top-down and bottom-up approaches []. These materials have shown potential in areas like sensing and catalysis.

Q9: Can acetylferrocene or its derivatives act as catalysts?

A9: Yes, acetylferrocene derivatives can act as catalysts. For instance, magnetic NiFe2O4 nanoparticles have been used as catalysts in the Claisen-Schmidt condensation reaction between acetylferrocene and aldehydes to produce ferrocenyl chalcones [].

Q10: Are there any biological applications for acetylferrocene and its derivatives?

A10: Yes, research suggests potential biological activities for acetylferrocene derivatives. Some studies have investigated their anti-tumor activity against human cancer cell lines [] and their antimicrobial activity against fungal and bacterial strains []. Additionally, researchers are exploring the incorporation of ferrocene into bioactive triazole compounds to potentially enhance their biological activities [].

Q11: Are there any known environmental concerns related to acetylferrocene?

A11: While the provided research doesn't extensively cover the environmental impact of acetylferrocene, responsible practices for its use, recycling, and waste management are crucial to minimize potential negative effects on the environment [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.